5-(4-Chlorophenyl)thiophene-3-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical progression of thiophene chemistry research that has spanned several decades of intensive investigation. While specific discovery dates for this particular compound are not extensively documented in the available literature, its presence in chemical databases and research publications indicates ongoing synthetic and analytical work throughout the early 21st century. The compound appears in chemical supplier catalogs and research databases with creation dates ranging from the mid-2000s to more recent years, suggesting that systematic study of this specific thiophene derivative has been a relatively contemporary development. Chemical database entries show modification dates as recent as 2025, indicating continued research interest and refinement of analytical data.
The historical development of thiophene carboxylic acid derivatives can be traced through the evolution of synthetic methodologies, particularly the advancement of multicomponent reactions such as the Gewald synthesis, which has provided researchers with reliable pathways to construct complex thiophene architectures. This synthetic approach, developed in the latter half of the 20th century, enabled chemists to access a broad range of substituted thiophene compounds, including those bearing carboxylic acid functionalities at various positions around the heterocyclic ring. The introduction of chlorinated phenyl substituents represents a further refinement of these synthetic strategies, allowing for the incorporation of electronically diverse aromatic systems into thiophene frameworks.
Structural Classification Within Thiophene Derivatives
This compound belongs to the family of diaryl-substituted thiophene carboxylic acids, representing a specific structural classification within the broader category of heterocyclic compounds. The molecular formula C₁₁H₇ClO₂S reflects the presence of eleven carbon atoms, seven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom, organized in a distinctive three-dimensional arrangement. The compound features a thiophene ring as its central heterocyclic core, substituted at the 3-position with a carboxylic acid functional group and at the 5-position with a 4-chlorophenyl substituent.
The structural classification of this compound can be systematically analyzed through several organizational frameworks commonly employed in heterocyclic chemistry. From a substitution pattern perspective, it represents a 3,5-disubstituted thiophene derivative, distinguishing it from other common substitution patterns such as 2,3-disubstituted, 2,4-disubstituted, or 2,5-disubstituted variants. The presence of the carboxylic acid functionality at the 3-position places this compound within the subset of thiophene-3-carboxylic acid derivatives, which exhibit distinct chemical and physical properties compared to their 2-carboxylic acid counterparts.
| Structural Feature | Classification | Molecular Contribution |
|---|---|---|
| Core Ring System | Five-membered sulfur heterocycle | Thiophene (C₄H₄S) |
| Carboxylic Acid Position | 3-substituted carboxylic acid | COOH at position 3 |
| Aromatic Substituent | Para-chlorinated phenyl ring | 4-ClC₆H₄ at position 5 |
| Overall Architecture | Diaryl thiophene carboxylic acid | Bifunctional heterocyclic system |
The electronic characteristics of this compound are significantly influenced by the electron-withdrawing nature of both the chlorine substituent and the carboxylic acid functionality. The para-chlorophenyl group introduces additional electronic complexity through its electron-withdrawing properties, which can influence the reactivity and stability of the entire molecular system. This electronic environment creates opportunities for unique chemical transformations and molecular recognition events that are characteristic of compounds within this structural classification.
Significance in Heterocyclic Chemistry Research
The significance of this compound in contemporary heterocyclic chemistry research stems from its representative role within the broader family of thiophene derivatives that have demonstrated remarkable potential across multiple scientific disciplines. Thiophene-based compounds have emerged as important scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The specific structural features present in this compound make it a valuable compound for investigating structure-activity relationships and developing new therapeutic agents.
Research investigations into thiophene carboxylic acid derivatives have revealed their potential as novel cytostatic agents with unusual selectivity profiles. Studies have shown that certain 2-aminothiophene-3-carboxylic acid ester derivatives exhibit preferential cytostatic activity against specific tumor cell types, including T-cell lymphomas, prostate cancer, kidney carcinoma, and hepatoma cell lines. While this specific research focused on amino-substituted derivatives, the findings highlight the broader significance of thiophene carboxylic acid compounds in cancer research and drug discovery efforts.
The synthetic accessibility of this compound through established methodologies such as the Gewald reaction and Vilsmeier-Haack transformations has contributed to its research significance. These synthetic approaches provide researchers with reliable pathways to access not only the target compound but also related structural analogs for comprehensive structure-activity studies. The availability of diverse synthetic routes enables systematic modification of substituent patterns, allowing chemists to explore the relationship between molecular structure and biological activity in a methodical manner.
Contemporary research efforts have also focused on the development of novel synthetic methodologies for constructing complex thiophene architectures, with this compound serving as both a synthetic target and a starting material for further transformations. The compound's dual functionality, featuring both aromatic and carboxylic acid components, provides multiple sites for chemical modification and derivatization. This versatility has made it an attractive substrate for exploring new coupling reactions, cyclization processes, and functional group transformations that expand the chemical space accessible to researchers working in heterocyclic chemistry.
Properties
IUPAC Name |
5-(4-chlorophenyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBEAIHRUCLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130674-34-9 | |
| Record name | 5-(4-chlorophenyl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Functionalization of Thiophene Derivatives
- Starting Materials: 5-chlorothiophene-2-carboxylic acid or 5-chlorothiophene-2-carbonyl chloride.
- Key Reactions:
- Conversion of 5-chlorothiophene-2-carboxylic acid to its acyl chloride using thionyl chloride in toluene at 75–80°C.
- Subsequent coupling with 4-chlorophenyl derivatives under basic conditions to introduce the 4-chlorophenyl substituent at the 5-position of the thiophene ring.
- Reaction Conditions: Temperature control between 0–5°C during acyl chloride formation; stirring times of 1–2 hours for coupling reactions.
- Work-up: Isolation of the product by filtration, washing with dichloromethane and water, and drying at 80–85°C.
- Advantages: This method avoids cumbersome chromatographic purification and uses straightforward work-up steps, resulting in higher purity and yield.
Multi-Step Synthesis via Intermediate Formation
- Step 1: Esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to yield methyl 4-chlorobenzoate (yield ~80%).
- Step 2: Hydrazination of methyl 4-chlorobenzoate with hydrazine hydrate in ethanol under reflux for 8 hours to give 4-chlorobenzohydrazide (yield ~80%).
- Step 3: Reaction with potassium hydroxide and carbon disulfide in ethanol at ambient temperature to form potassium salt intermediates (yield ~94%).
- Step 4: Cyclization under acidic conditions at 0°C for 6 hours to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate (yield ~81%).
- Step 5: Chlorination of the thiol intermediate to sulfonyl chloride using chlorine gas in dichloroethane/water mixture at −2°C (yield ~42%).
- Step 6: Nucleophilic substitution with appropriate amines to yield sulfonamide derivatives.
Though this route is more complex and targets related derivatives rather than the acid itself, it provides insight into functional group transformations involving the 4-chlorophenyl and thiophene moieties.
Comparative Data Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-chlorobenzoic acid + MeOH + H2SO4, reflux | 80 | Formation of methyl 4-chlorobenzoate |
| 2 | Hydrazination | Hydrazine hydrate, EtOH, reflux 8 h | 80 | Formation of 4-chlorobenzohydrazide |
| 3 | Salt formation | KOH + CS2, EtOH, ambient temp | 94 | Potassium salt intermediate |
| 4 | Cyclization | Acidic medium, 0°C, 6 h | 81 | Formation of thiol intermediate |
| 5 | Chlorination | Cl2 gas, 1,2-dichloroethane/H2O, −2°C | 42 | Sulfonyl chloride intermediate |
| 6 | Coupling (for related derivatives) | Amines, nucleophilic substitution | Variable | Formation of sulfonamide derivatives |
| - | Acyl chloride formation (alternative) | SOCl2, toluene, 75–80°C | Not specified | For 5-chlorothiophene-2-carbonyl chloride |
| - | Coupling with 4-chlorophenyl derivatives | Basic conditions, 0–5°C, stirring 1–2 h | Not specified | Direct introduction of 4-chlorophenyl group |
Detailed Research Findings and Analysis
- The esterification and hydrazination steps are robust and give consistently high yields, indicating reliable conversion of 4-chlorobenzoic acid into reactive intermediates.
- The cyclization step to form the thiol intermediate is critical and requires strict temperature control (0°C) to maximize yield and purity.
- The chlorination step to obtain sulfonyl chloride intermediates has moderate yield (~42%), which may be optimized by solvent choice and reaction monitoring.
- The alternative direct acyl chloride formation from 5-chlorothiophene-2-carboxylic acid allows for a more streamlined synthesis of the thiophene carboxylic acid derivatives, avoiding multiple isolations and chromatographic purifications, thus enhancing overall yield and purity.
- The use of mild reaction conditions and simple work-up procedures in the direct functionalization approach supports scalability and industrial applicability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Pharmacological Applications
5-(4-Chlorophenyl)thiophene-3-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that compounds in this class can exhibit anti-inflammatory properties by modulating cytokine production and cellular adhesion mechanisms.
Anti-inflammatory Properties
Studies have shown that this compound can trigger the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and MCP-1 in endothelial cells. This suggests a role in inflammatory pathways, which could be relevant for conditions like cardiovascular diseases .
| Cytokine | Effect |
|---|---|
| IL-6 | Increased expression in endothelial cells |
| TNF-alpha | Elevated levels observed |
| MCP-1 | Enhanced production noted |
Anticancer Potential
Research indicates that derivatives of thiophene carboxylic acids may have anticancer properties. For instance, studies have explored their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Synthesis of Heterocyclic Compounds
This compound is utilized as an intermediate in the synthesis of various heterocycles, which are crucial in drug discovery due to their biological activities. The incorporation of thiophene rings into drug candidates has been associated with enhanced pharmacological profiles .
| Synthetic Route | Product |
|---|---|
| Thiophene ring modification | Heterocyclic drugs |
| Coupling reactions with amines | Novel therapeutic agents |
Case Studies
Several case studies highlight the applications of this compound in research and development.
Case Study: Cardiovascular Research
A study published in PubMed examined the effects of this compound on endothelial dysfunction models. The findings indicated that treatment with this compound reduced inflammatory markers and improved endothelial function, suggesting its potential use in cardiovascular therapies .
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of thiophene derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, supporting further exploration into its use as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Based Analogs
5-(4-Methylphenyl)thiophene-3-carboxylic acid (Compound 9)
- Structure : Thiophene with 4-methylphenyl (position 5) and COOH (position 3).
- Key Differences : Methyl substituent reduces electronegativity compared to chlorine.
- Applications : Used as a metabolite reference in drug development .
4-[(4-Chlorophenyl)Thio]Thiophene-3-Carboxylic Acid (PI-26152)
- Structure : Thiophene with a thioether-linked 4-chlorophenyl (position 4) and COOH (position 3).
- Key Differences : Thioether linkage increases flexibility and alters electronic properties compared to direct substitution.
- Synthesis : Prepared via coupling reactions, as seen in similar thiophene derivatives .
Thiophene-2-carboxylic Acid Derivatives (Compounds 16, 19b)
Heterocycle Variants
5-(4-Chlorophenyl)-2-Furoic Acid
- Structure : Furan core with COOH at position 2 and 4-chlorophenyl at position 5.
- Key Differences : Furan’s lower aromaticity reduces stability compared to thiophene. Positional isomerism (COOH at 2 vs. 3) affects dipole alignment and solubility .
Pyrazole Derivatives (e.g., Rimonabant Carboxylic Acid)
- Structure : Pyrazole core with 4-chlorophenyl and carboxylic acid groups.
- Applications: Intermediate in cannabinoid receptor antagonists; synthesized via cyclization of hydrazine derivatives .
Substituent Modifications
5-(4-Fluorophenyl)-3-(Tosylamino)thiophene-2-carboxylic Acid
- Structure: Thiophene with 4-fluorophenyl (position 5), tosylamino (position 3), and COOH (position 2).
Comparative Data Table
Research Findings and Implications
- Biological Activity : Thiophene-2-carboxylic acids with 4-chlorophenyl groups and fused heterocycles (e.g., pyrrolo-pyrimidine) show enhanced anticancer activity, suggesting that the position of COOH and auxiliary substituents critically influence target binding .
- Synthetic Routes : Pyrazole analogs are synthesized via cyclization (e.g., hydrazine reflux), while thiophene derivatives often employ coupling or protection/deprotection strategies .
- Electronic Effects : Chlorine’s electron-withdrawing nature improves metabolic stability over methyl or fluorine substituents, making it favorable in agrochemical intermediates .
Biological Activity
5-(4-Chlorophenyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a thiophene ring substituted with a chlorophenyl group and a carboxylic acid, exhibits potential in various scientific fields, including pharmacology, oncology, and virology. This article provides an in-depth overview of its biological activity, supported by case studies and research findings.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiophene ring can participate in π-π stacking interactions with biomolecules, while the carboxylic acid group may engage in hydrogen bonding and ionic interactions. These interactions can modulate enzymatic activities, influence cell signaling pathways, and affect cellular processes such as proliferation and apoptosis.
1. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
In these studies, the compound showed significant cytotoxicity, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including:
These findings suggest that this compound could be developed as an antimicrobial agent, potentially serving as an alternative to existing antibiotics.
3. Anti-inflammatory Properties
In vivo studies have indicated that this compound possesses anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models, making it a candidate for treating inflammatory diseases:
| Study Type | Results | Reference |
|---|---|---|
| Animal Model | Reduced inflammation markers |
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a decrease in cell viability with increasing concentrations of the compound, leading to an IC50 value of less than 25 µM. The study concluded that the compound effectively induces apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against E. coli and S. aureus. The MIC values were comparable to those of standard antibiotics, indicating its potential use in clinical settings for treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-Chlorophenyl)thiophene-3-carboxylic acid?
- Methodology : The compound is typically synthesized via condensation of 4-chlorobenzaldehyde with thiophene precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are used to facilitate cross-coupling reactions. Post-cyclization oxidation (e.g., using KMnO₄) introduces the carboxylic acid moiety . Structural analogs (e.g., ethyl ester derivatives) may require additional steps, such as hydrolysis under acidic or basic conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions on the thiophene and chlorophenyl rings. For example, aromatic protons appear in the 6.8–7.8 ppm range, while the carboxylic acid proton is typically downfield (~12–13 ppm) .
- IR : Confirms the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Work in a fume hood to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
- Storage : Store in a cool, dry place away from oxidizing agents. Stability data suggest refrigeration at 2–8°C for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency. Pd catalysts often provide higher yields (>70%) but require inert atmospheres .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene). DMF enhances solubility of intermediates but may require higher temperatures (100–120°C) .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (typically 12–24 hours) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing chlorine with fluorine or methyl groups) and test antimicrobial activity via MIC assays. For example, the 4-chlorophenyl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The carboxylic acid group often forms hydrogen bonds with active-site residues .
Q. How can contradictions in reported biological data be resolved?
- Methodology :
- Purity Assessment : Re-analyze compounds via HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Standardization : Compare MIC values under consistent conditions (e.g., Mueller-Hinton broth, 37°C incubation). Discrepancies may arise from variations in bacterial strains or inoculum sizes .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, inconsistent anticancer activity might reflect cell-line-specific sensitivity .
Q. What computational methods support reactivity studies of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
